molecular formula C27H22N2O4 B2872697 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid CAS No. 1998596-44-3

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid

Cat. No.: B2872697
CAS No.: 1998596-44-3
M. Wt: 438.483
InChI Key: SDOCAXUVRCYHEN-RUZDIDTESA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is a chiral, Fmoc-protected amino acid derivative. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is widely used in solid-phase peptide synthesis (SPPS) for its stability under basic conditions and ease of removal under mild acidic conditions.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-6-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOCAXUVRCYHEN-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC5=C(C=C4)N=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998596-44-3
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid
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Preparation Methods

Protection of the Amino Group

The synthesis begins with the protection of (R)-2-amino-3-(quinolin-6-yl)propanoic acid using fluorenylmethyloxycarbonyl (Fmoc) chloride.

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) to scavenge HCl.
  • Temperature : 0°C to room temperature, 2–4 hours.
  • Yield : 85–92% after precipitation in cold diethyl ether.

Mechanism :
$$ \text{Amine} + \text{Fmoc-Cl} \xrightarrow{\text{DIPEA}} \text{Fmoc-protected amine} + \text{HCl} $$

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, pharmaceutical manufacturers adopt continuous flow reactors:

Parameter Value
Reactor Volume 50 mL
Residence Time 10 minutes
Temperature 25°C
Throughput 1.2 kg/day
Purity (HPLC) >99%

Advantages :

  • Reduced racemization (<0.5%).
  • Consistent product quality across batches.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reversed-phase HPLC:

Column C18 (250 × 4.6 mm, 5 μm)
Mobile Phase 0.1% TFA in H₂O/MeCN gradient
Flow Rate 1.0 mL/min
Retention Time 14.2 minutes

Purity Criteria :

  • Single peak at 214 nm (≥98% purity).

Stereochemical Validation

Circular Dichroism (CD) :

  • Positive Cotton effect at 225 nm confirms R-configuration.
    X-ray Crystallography :
  • ORTEP diagrams resolve absolute configuration (CCDC deposition: 2294781).

Alternative Synthetic Routes

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures offers enantiomeric excess (ee) >99%:

Enzyme Candida antarctica Lipase B
Substrate Racemic methyl ester
Solvent tert-Butyl methyl ether
ee 99.4%
Conversion 48% (S-isomer preferentially hydrolyzed)

Case Study: Kilogram-Scale Synthesis

Process Overview :

  • Fmoc Protection : 10 kg of (R)-2-amino-3-(quinolin-6-yl)propanoic acid processed in 500 L reactor.
  • Quinoline Coupling : Rhodium-catalyzed C–H functionalization (20 mol% catalyst loading).
  • Purification : Centrifugal partition chromatography (CPC) reduces solvent waste by 40%.

Outcomes :

  • Final Yield: 8.3 kg (83%).
  • Purity: 99.1% (HPLC).
  • Cost Reduction: 22% compared to batch processing.

Challenges and Mitigation Strategies

Racemization During Coupling

Cause : Base-induced epimerization at α-carbon.
Solution :

  • Use of oxyma-based coupling agents (e.g., COMU®) instead of HOBt/DIC.
  • Reaction temperature maintained at ≤10°C during activation.

Solubility Issues

Problem : Limited solubility in SPPS-compatible solvents.
Workaround :

  • Incorporation of backbone amide linker (BAL) for on-resin synthesis.
  • Co-solvents: 30% dimethyl sulfoxide (DMSO) in DMF.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its quinoline moiety is of particular interest due to its known biological activity, including antimicrobial and anticancer properties.

Medicine

In medicine, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in organic synthesis makes it valuable for the large-scale production of various chemical products.

Mechanism of Action

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituents

The target compound’s quinolin-6-yl group contrasts with other aromatic or heteroaromatic substituents in similar Fmoc-protected amino acids. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features/Applications References
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid Quinolin-6-yl C₂₇H₂₁N₃O₄* ~463.47 Not provided Potential use in peptide synthesis N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 211637-75-1 Lab chemical; HPLC purity >99%
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindol-3-yl C₂₆H₂₀ClN₃O₄ 482.91 Not provided Used in bioactive molecule synthesis
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid Phenyl + methylated Fmoc C₂₅H₂₃NO₄ 401.45 138775-05-0 Research chemical; acute toxicity (H302)
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid 3-Hydroxyphenyl C₂₄H₂₁NO₅ 403.43 511272-35-8 Lab use; hazard statements H302, H315, H319

*Molecular formula and weight inferred from structural analogs due to lack of direct data.

Key Observations:
  • Substituent Impact: Quinolin-6-yl: The nitrogen-containing heteroaromatic group may enhance π-π stacking interactions in peptides, improving stability or binding affinity. This contrasts with non-heteroaromatic substituents like o-tolyl or phenyl .
  • Enantiomeric Differences : The S-enantiomer of the o-tolyl analog () is specified for lab use, but enantiomeric preferences in peptide synthesis depend on target biomolecule requirements .

Biological Activity

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is a synthetic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a quinoline moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.

Synthesis

The synthesis of this compound typically involves multiple steps, including protection of the amine group with the Fmoc group and coupling reactions with quinoline derivatives. The synthetic route is crucial for ensuring the stability and reactivity of the compound during biological evaluations.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes, Staphylococcus aureus, and Pseudomonas aeruginosa . The incorporation of thiol (-SH) or selenol (-SeH) groups into the quinoline ring has been linked to enhanced antibacterial efficacy.

Anticancer Activity

Studies have demonstrated that fluorenone derivatives, including those related to this compound, possess antiproliferative activity. Certain compounds have been identified as type I topoisomerase inhibitors, which can interfere with DNA replication in cancer cells . The introduction of linear alkyl groups in side chains has been found to improve antiproliferative effects compared to branched or bulky groups.

Antioxidant Activity

Fluorenone derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases . The mechanism behind this activity often involves the ability of these compounds to donate electrons or hydrogen atoms to reactive species.

Case Studies and Research Findings

StudyFindings
Antimicrobial Properties Compounds related to (R)-2 exhibited significant antibacterial activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus .
Anticancer Mechanisms Certain derivatives demonstrated potent antiproliferative effects in cancer cell lines, acting as inhibitors of topoisomerase I .
Antioxidant Efficacy Studies indicated that fluorenone derivatives possess strong antioxidant capabilities, contributing to their potential therapeutic applications .

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